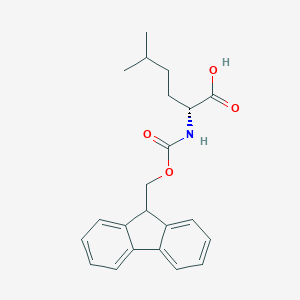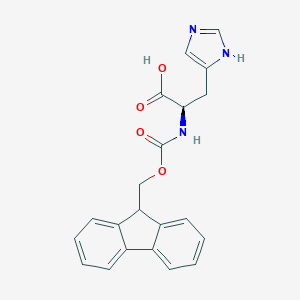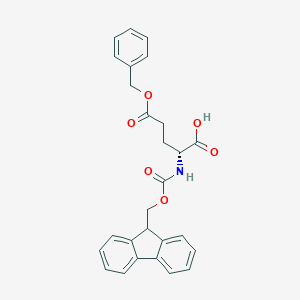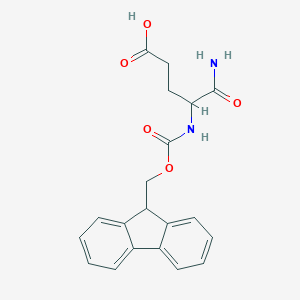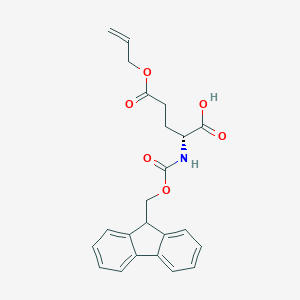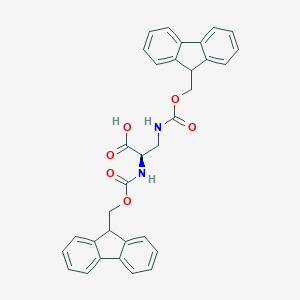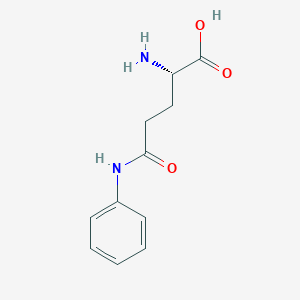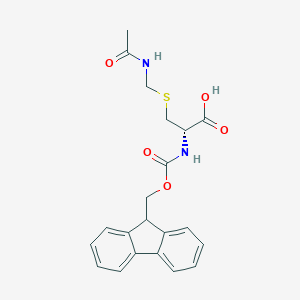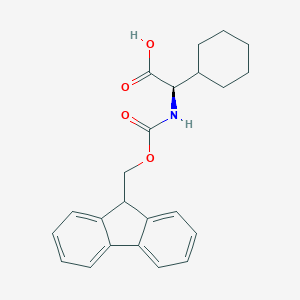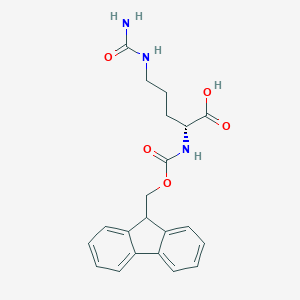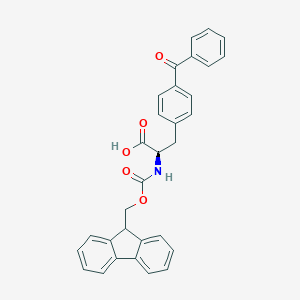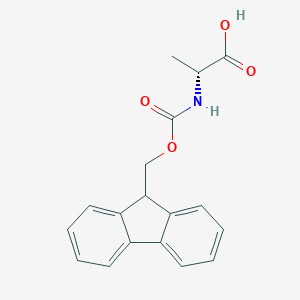
Fmoc-D-丙氨酸-OH
概述
描述
Fmoc-D-Ala-OH: , also known as N-α-Fmoc-D-alanine, is a derivative of the amino acid D-alanine. It is commonly used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during the synthesis process .
科学研究应用
Chemistry: Fmoc-D-Ala-OH is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptide chains .
Biology and Medicine: In biological and medical research, peptides synthesized using Fmoc-D-Ala-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used as therapeutic agents, diagnostic tools, and in vaccine development .
Industry: In the pharmaceutical industry, Fmoc-D-Ala-OH is used in the development of peptide-based drugs. It is also used in the production of peptide-based materials for various applications, including drug delivery systems and biomaterials .
作用机制
Target of Action
The primary target of Fmoc-D-Ala-OH is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis . The role of Fmoc-D-Ala-OH is to temporarily mask the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process .
Mode of Action
Fmoc-D-Ala-OH interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the temporary protection of the amine group, allowing for controlled peptide chain elongation .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-D-Ala-OH is the solid-phase peptide synthesis (SPPS) . In this pathway, Fmoc-D-Ala-OH facilitates the stepwise elongation of peptide chains . The downstream effects include the successful synthesis of complex peptides without unwanted side reactions .
Pharmacokinetics
It’s important to note that the fmoc group is rapidly removed by base, with piperidine usually preferred for fmoc group removal .
Result of Action
The result of Fmoc-D-Ala-OH action is the successful and controlled synthesis of peptides . By temporarily protecting the amine group, Fmoc-D-Ala-OH prevents unwanted side reactions, allowing for the stepwise elongation of peptide chains . After the peptide chain is formed, the Fmoc group is removed, revealing the original amine group .
Action Environment
The action of Fmoc-D-Ala-OH is influenced by several environmental factors. The compound is base-labile, meaning it is sensitive to basic conditions . The presence of a base such as piperidine is necessary for the removal of the Fmoc group . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
生化分析
Biochemical Properties
Fmoc-D-Ala-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during the synthesis process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
The cellular effects of Fmoc-D-Ala-OH are primarily observed in its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fmoc-D-Ala-OH involves its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, and this deprotection is an essential step in solid-phase peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-D-Ala-OH exhibits stability and does not degrade easily . Its effects on cellular function, observed through its role in peptide synthesis, can be long-term, as the peptides it helps form may have lasting impacts on cellular processes .
Metabolic Pathways
Fmoc-D-Ala-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can impact metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Fmoc-D-Ala-OH within cells and tissues are primarily related to its role in peptide synthesis . It may interact with transporters or binding proteins during this process.
Subcellular Localization
The subcellular localization of Fmoc-D-Ala-OH is likely to be associated with the sites of peptide synthesis within the cell
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ala-OH typically involves the protection of the amino group of D-alanine with the Fmoc group. This can be achieved by reacting D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dioxane .
Industrial Production Methods: In industrial settings, the production of Fmoc-D-Ala-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
化学反应分析
Types of Reactions: Fmoc-D-Ala-OH primarily undergoes reactions related to the removal of the Fmoc protecting group. This deprotection is typically achieved using a base such as piperidine in DMF. The Fmoc group is base-labile, meaning it can be removed under basic conditions without affecting other functional groups in the molecule .
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20% solution) is commonly used for the removal of the Fmoc group.
Major Products: The major products formed from these reactions include peptides and peptidomimetics, which are synthesized by sequentially coupling amino acids protected with Fmoc groups .
相似化合物的比较
Fmoc-L-Ala-OH: This compound is the L-isomer of Fmoc-D-Ala-OH and is used in similar applications in peptide synthesis.
Fmoc-β-Ala-OH: This compound contains a β-alanine residue and is used as a linker in peptide synthesis.
Fmoc-D-Phe-OH: This compound contains a D-phenylalanine residue and is used in the synthesis of peptides with aromatic side chains.
Uniqueness: Fmoc-D-Ala-OH is unique due to the presence of the D-alanine residue, which imparts specific stereochemical properties to the peptides synthesized using this compound. This can influence the biological activity and stability of the resulting peptides, making Fmoc-D-Ala-OH a valuable tool in the synthesis of peptides with specific structural and functional characteristics .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000891 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79990-15-1 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79990-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FMOC-D-Alanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BQM3MN8S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
